![molecular formula C23H19N3O B11465053 7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11465053.png)
7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine includes:
1. Anticancer Activity
- Mechanism of Action : Similar compounds have shown to inhibit kinases involved in cell division, particularly aurora kinases that are often overexpressed in cancer cells. This inhibition can lead to reduced proliferation of cancerous cells.
- Case Studies : Research has demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant anticancer properties against breast cancer cell lines like MDA-MB-231 .
2. Anti-inflammatory Properties
- Research Findings : Studies indicate that pyrazolo derivatives can inhibit inflammatory responses by targeting phosphodiesterase enzymes. This suggests potential applications in treating inflammatory diseases.
- Data Table :
3. Antimicrobial Activity
- Broad-Spectrum Efficacy : Pyrazolo[1,5-a]pyrimidine derivatives have shown antimicrobial effects against both bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Antioxidant Properties : These compounds also exhibit antioxidant activities by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth, differentiation, and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial properties.
Quinazoline: A well-studied scaffold with applications in cancer therapy.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antiviral properties.
Uniqueness
7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific reactivity and potential as a versatile scaffold for drug development.
Biological Activity
The compound 7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine scaffold. Various synthetic pathways have been explored to optimize yield and purity. For instance, the reaction between furan derivatives and diphenyl compounds under specific conditions has been reported to yield high-purity products suitable for biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. In vitro assays revealed that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells. For instance, compounds with structural similarities demonstrated half-maximal inhibitory concentrations (IC50) in the low micromolar range .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies have suggested that these compounds can effectively bind to CDK2's active site, disrupting its function and leading to cell cycle arrest . Additionally, they may influence apoptosis pathways by modulating protein-protein interactions involving tumor suppressor proteins like p53.
In Vitro Studies
A series of in vitro studies conducted on various derivatives demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example:
- Compound 12f showed an IC50 value of 0.27 µM against MCF7 cells.
- Compound 17b was noted for its ability to induce S phase arrest in treated cells .
These findings underscore the importance of structural diversity in optimizing biological activity.
In Vivo Evaluations
While in vitro results are promising, further investigations into in vivo efficacy are necessary. Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds. Preliminary results indicate favorable bioavailability and reduced toxicity compared to traditional chemotherapeutics .
Summary of Biological Activities
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H19N3O/c1-16-22(18-11-6-3-7-12-18)23-24-19(17-9-4-2-5-10-17)15-20(26(23)25-16)21-13-8-14-27-21/h2-14,20H,15H2,1H3 |
InChI Key |
RMDCBTWLCKAMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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